4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde
CAS No.:
Cat. No.: VC15801110
Molecular Formula: C17H14O3S
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14O3S |
|---|---|
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 4-[4-(1,3-dioxolan-2-yl)benzoyl]thiobenzaldehyde |
| Standard InChI | InChI=1S/C17H14O3S/c18-16(13-3-1-12(11-21)2-4-13)14-5-7-15(8-6-14)17-19-9-10-20-17/h1-8,11,17H,9-10H2 |
| Standard InChI Key | PUNIYJABWHBMEK-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C=S |
Introduction
4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde is a complex organic compound that belongs to the class of thioethers and dioxolanes. It is characterized by the presence of a sulfur atom within its structure, along with a dioxolane ring and a thiobenzaldehyde moiety. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique chemical properties.
Synthesis and Preparation
The synthesis of 4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde typically involves organic reactions that require controlled conditions, such as inert atmospheres and specific solvents like dichloromethane or tetrahydrofuran. The starting materials may include benzaldehyde derivatives and dioxolanes. The exact synthetic route can vary depending on the desired yield and purity of the final product.
Potential Applications
This compound has potential applications in medicinal chemistry and organic synthesis due to its unique functional groups. Compounds with similar structures often exhibit pharmacological properties, although specific biological activities of 4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde have not been extensively studied.
| Field | Potential Use |
|---|---|
| Medicinal Chemistry | Pharmacological properties |
| Organic Synthesis | Unique reactivity |
Research Findings and Challenges
Research into the biological activity of 4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde is limited. Further studies are needed to elucidate its mechanism of action and potential therapeutic applications. The compound's interactions with biological molecules are crucial for understanding its effects in biological systems.
Comparison with Related Compounds
Compounds with similar structures, such as 2-[3-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde, share some chemical properties but differ in their specific functional groups and reactivity. For example, 1,3-Dioxolane lacks the thiobenzaldehyde functionality, while Thiobenzaldehyde lacks the dioxolane ring.
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| 1,3-Dioxolane | Contains a dioxole ring | Simpler structure without thiobenzaldehyde |
| Thiobenzaldehyde | Contains a thiocarbonyl group | Lacks dioxole functionality |
| Benzoylthiourea | Contains a thiourea group | Different reactivity due to sulfur-nitrogen bonding |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume